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Introduction
Texas Red™ is a red-emitting fluorescent dye widely utilized in molecular biology and

biotechnology for labeling oligonucleotides. Its bright fluorescence, good photostability, and

distinct spectral properties make it a valuable tool for various applications, including

fluorescence microscopy, flow cytometry, and real-time PCR.[1][2] This document provides

detailed protocols for the labeling of oligonucleotides with Texas Red™ and its derivatives,

purification of the labeled product, and its application in techniques such as Fluorescence In

Situ Hybridization (FISH).

Texas Red™ is commonly available as an N-succinimidyl (NHS) ester or sulfonyl chloride

derivative, which readily reacts with primary amine groups.[1][2] Therefore, oligonucleotides are

typically synthesized with an amino-modifier at the desired position (5', 3', or internal) to

facilitate covalent attachment of the dye. The resulting Texas Red™-labeled oligonucleotide

can be used as a probe in a variety of in vivo and in vitro research and diagnostic applications.

[1]

Spectral Properties and Characteristics
Proper experimental design requires a thorough understanding of the spectral properties of

Texas Red™. These properties are summarized in the table below.
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Property Value Reference

Excitation Maximum (λex) ~595 nm

Emission Maximum (λem) ~615 nm

Molar Extinction Coefficient ~85,000 cm⁻¹M⁻¹ at 596 nm

Recommended Quencher BHQ-2

Note: For multicolor experiments, Texas Red™ has good spectral separation from green

fluorophores like FITC. For applications requiring enhanced brightness and photostability, Alexa

Fluor™ 594 can be considered as an alternative with similar spectral characteristics.

Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides
with Texas Red™-X, NHS Ester
This protocol describes the conjugation of an amine-modified oligonucleotide with a Texas
Red™-X, NHS ester. The 'X' in Texas Red™-X refers to a seven-atom aminohexanoyl spacer

that separates the fluorophore from the NHS ester, which can improve labeling efficiency and

reduce potential interactions between the dye and the oligonucleotide.

Materials:

Amine-modified oligonucleotide (lyophilized)

Texas Red™-X, Succinimidyl Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer, pH 8.5

Nuclease-free water

Microcentrifuge tubes

Pipettes and nuclease-free tips
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Procedure:

Oligonucleotide Preparation:

Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final

concentration of 1 mM.

Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm

(A260).

Texas Red™-X, NHS Ester Preparation:

Warm the vial of Texas Red™-X, NHS ester to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mM stock solution by dissolving the Texas Red™-X, NHS ester in

anhydrous DMSO. This solution should be prepared fresh for each labeling reaction as

NHS esters are susceptible to hydrolysis.

Labeling Reaction:

In a microcentrifuge tube, combine the following:

10 µL of 1 mM amine-modified oligonucleotide

80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)

10 µL of 10 mM Texas Red™-X, NHS ester in DMSO

Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the

dark. For optimal results, incubation can be extended overnight.

Stopping the Reaction (Optional):

The reaction can be stopped by adding hydroxylamine to a final concentration of 1.5 M

and incubating for 1 hour at room temperature. However, for subsequent purification by

HPLC, this step is often omitted.
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Workflow for Oligonucleotide Labeling with Texas Red™
NHS Ester

Reagent Preparation

Labeling Reaction

Purification

Dissolve Amine-Oligo
in Nuclease-Free Water

Combine Oligo, Buffer (pH 8.5),
and Texas Red™ NHS Ester

Dissolve Texas Red™ NHS Ester
in Anhydrous DMSO

Incubate 2-4 hours
at Room Temperature (in dark)

Purify by Reverse-Phase HPLC

Collect Labeled Oligo Fraction

Lyophilize Purified Product

Click to download full resolution via product page

Caption: Workflow of Texas Red™ labeling of an amine-modified oligonucleotide.
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Protocol 2: Purification of Texas Red™-Labeled
Oligonucleotides by Reverse-Phase HPLC
High-performance liquid chromatography (HPLC) is the recommended method for purifying

Texas Red™-labeled oligonucleotides to separate the labeled product from unlabeled

oligonucleotides and free dye. Reverse-phase HPLC separates molecules based on their

hydrophobicity, and the addition of the hydrophobic Texas Red™ dye allows for efficient

separation.

Materials and Equipment:

HPLC system with a UV detector

Reverse-phase C18 column

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

Mobile Phase B: Acetonitrile

Nuclease-free water

Procedure:

Sample Preparation:

After the labeling reaction, dilute the reaction mixture with Mobile Phase A.

HPLC Conditions:

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

Inject the diluted sample onto the column.

Elute the sample using a linear gradient of Mobile Phase B. A typical gradient is from 5%

to 65% acetonitrile over 30 minutes.

Monitor the elution at 260 nm (for the oligonucleotide) and ~595 nm (for Texas Red™).
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Fraction Collection and Analysis:

The unlabeled oligonucleotide will elute first, followed by the Texas Red™-labeled

oligonucleotide, and finally the free dye.

Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~595 nm.

Confirm the purity of the collected fractions by analytical HPLC.

Desalting and Lyophilization:

Remove the volatile TEAA buffer and acetonitrile by lyophilization.

Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer

for storage.

Parameter Condition Reference

Column Reverse-Phase C18

Mobile Phase A 0.1 M TEAA, pH 7.0

Mobile Phase B Acetonitrile

Gradient
5-95% Acetonitrile over 30

minutes

Detection 260 nm and ~595 nm

Application: Fluorescence In Situ Hybridization
(FISH)
Texas Red™-labeled oligonucleotides are excellent probes for FISH, a technique used to

visualize specific DNA or RNA sequences within cells or tissues.

Protocol 3: General Workflow for FISH using a Texas
Red™-Labeled Oligonucleotide Probe
Materials:
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Fixed cells or tissue sections on microscope slides

Texas Red™-labeled oligonucleotide probe

Hybridization buffer (containing formamide and SSC)

Wash buffers (e.g., SSC solutions of varying concentrations)

DAPI counterstain

Antifade mounting medium

Fluorescence microscope with appropriate filters

Procedure:

Sample Preparation:

Prepare and fix the cells or tissue on slides according to standard protocols.

Pretreatment:

Permeabilize the cells to allow probe entry (e.g., with pepsin or proteinase K).

Dehydrate the sample through an ethanol series.

Denaturation:

Denature the target DNA in the sample and the probe DNA simultaneously by heating the

slide with the probe in hybridization buffer at 75-85°C for 5-10 minutes.

Hybridization:

Incubate the slide at 37°C for 2-16 hours in a humidified chamber to allow the probe to

anneal to its complementary target sequence.

Post-Hybridization Washes:
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Wash the slides in a series of increasingly stringent wash buffers (e.g., decreasing SSC

concentration and increasing temperature) to remove unbound and non-specifically bound

probes.

Counterstaining and Mounting:

Stain the nuclei with DAPI.

Mount the coverslip using an antifade mounting medium.

Visualization:

Visualize the fluorescent signals using a fluorescence microscope equipped with

appropriate filter sets for DAPI (blue) and Texas Red™ (red).

Fluorescence In Situ Hybridization (FISH) Workflow
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Sample Preparation

Hybridization

Post-Hybridization

Fix and Permeabilize
Cells/Tissue on Slide

Denature Sample and
Texas Red™ Probe

Hybridize Probe to Target DNA
(overnight at 37°C)

Stringent Washes to
Remove Unbound Probe

Counterstain Nuclei
with DAPI

Mount with Antifade Medium

Visualize under
Fluorescence Microscope
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Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Quantitative Data Summary
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Parameter Observation Implication Reference

Labeling Chemistry
NHS ester reaction

with primary amines.

Requires amine-

modified

oligonucleotides for

conjugation.

Purification Method

Reverse-Phase HPLC

is highly

recommended.

Efficiently separates

labeled product from

unlabeled oligo and

free dye due to the

hydrophobicity of

Texas Red™.

Photostability

Good photostability in

buffer and antifade

conditions.

Suitable for

applications requiring

extended imaging

times.

Alternative Dyes

Alexa Fluor™ 594

offers improved

brightness and

photostability.

For demanding

applications where

signal intensity and

photostability are

critical, Alexa Fluor™

594 may be a better

choice.

Conclusion
Texas Red™ remains a robust and reliable fluorescent dye for oligonucleotide labeling. The

protocols provided herein offer a comprehensive guide for researchers to successfully label,

purify, and utilize Texas Red™-conjugated oligonucleotides in various molecular biology

applications. Careful consideration of the dye's spectral properties and appropriate purification

methods are crucial for obtaining high-quality results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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